Methyl 4-methylpentanoate is a branched fatty acid methyl ester (FAME) widely utilized as a specialty solvent, chemical intermediate, and formulation additive. Characterized by its terminal iso-branch and moderate molecular weight, it bridges the gap between highly volatile short-chain esters and heavier, slow-drying aliphatic solvents. In procurement contexts, its value lies in its balanced thermal profile, which provides an ideal evaporation rate for coatings and adhesives, alongside its utility as a sterically specific precursor in organic synthesis and transesterification workflows [1].
Substituting Methyl 4-methylpentanoate with straight-chain analogs (like methyl hexanoate) or shorter-chain esters (like methyl pentanoate) compromises both process safety and formulation performance. Shorter-chain substitutes drastically lower the flash point into highly flammable territory, requiring more stringent and costly explosion-proof handling protocols [1]. Conversely, straight-chain isomers or ethyl esters exhibit significantly lower vapor pressures, which prolongs drying times in solvent applications and alters the crystallization and packing behaviors of downstream synthesized derivatives [2]. Buyers must procure this exact branched methyl ester to maintain precise evaporation kinetics and target molecule sterics.
Methyl 4-methylpentanoate demonstrates a flash point of 33.4 °C [1], which classifies it differently in terms of flammability risk compared to its shorter-chain homolog, methyl pentanoate, which has a flash point of 22.0 °C [2]. This 11.4 °C difference is critical for industrial scale-up, as it allows Methyl 4-methylpentanoate to be handled with standard flammable liquid precautions rather than the extreme measures required for highly volatile, low-flash-point solvents.
| Evidence Dimension | Flash Point |
| Target Compound Data | 33.4 °C |
| Comparator Or Baseline | Methyl pentanoate (22.0 °C) |
| Quantified Difference | 11.4 °C higher flash point |
| Conditions | Standard atmospheric testing |
A higher flash point reduces specialized storage and handling costs, making it a safer and more economical solvent choice for large-scale manufacturing.
In solvent applications, evaporation speed is dictated by vapor pressure. Methyl 4-methylpentanoate maintains a vapor pressure of 7.85 mmHg at 25 °C [1], whereas its ethyl counterpart, ethyl 4-methylpentanoate, drops to approximately 2.9 mmHg, and the straight-chain methyl hexanoate sits at 3.7 mmHg [2]. This quantitative advantage translates to a much faster drying time in formulations.
| Evidence Dimension | Vapor Pressure at 25 °C |
| Target Compound Data | 7.85 mmHg |
| Comparator Or Baseline | Ethyl 4-methylpentanoate (~2.9 mmHg) and Methyl hexanoate (~3.7 mmHg) |
| Quantified Difference | >2x higher vapor pressure |
| Conditions | 25 °C standard conditions |
The higher vapor pressure ensures rapid solvent evaporation, accelerating curing times and increasing throughput in adhesive and coating production lines.
The lipophilicity of a solvent dictates its ability to dissolve non-polar resins and its efficiency in aqueous-organic phase separations. Methyl 4-methylpentanoate has an estimated logP of 2.1 [1], representing a substantial increase in hydrophobicity over methyl pentanoate (logP ~1.35) [2]. This enhanced lipophilicity ensures superior compatibility with hydrophobic polymers and minimizes solvent loss into the aqueous phase during liquid-liquid extractions.
| Evidence Dimension | Octanol-Water Partition Coefficient (logP) |
| Target Compound Data | ~2.10 |
| Comparator Or Baseline | Methyl pentanoate (~1.35) |
| Quantified Difference | ~0.75 log unit increase |
| Conditions | Standard predictive/experimental logP models |
Higher hydrophobicity improves the solvation of non-polar materials and reduces product loss during aqueous washing steps in chemical synthesis.
When used as a building block for specialty chemicals or biodiesel additives, the terminal iso-branch (4-methyl group) of Methyl 4-methylpentanoate disrupts the linear packing that would otherwise occur with straight-chain esters like methyl hexanoate. This structural divergence significantly lowers the pour point and alters the crystallization kinetics of the resulting derivatives [1].
| Evidence Dimension | Molecular Geometry / Branching |
| Target Compound Data | Terminal iso-branch (4-methyl) |
| Comparator Or Baseline | Methyl hexanoate (linear n-pentyl tail) |
| Quantified Difference | Disrupted linear packing vs. highly ordered crystallization |
| Conditions | Downstream derivative synthesis |
Procuring the branched ester is mandatory when synthesizing low-temperature lubricants, specialized plasticizers, or active pharmaceutical ingredients that require specific steric bulk.
Leveraging its vapor pressure of 7.85 mmHg, Methyl 4-methylpentanoate is a highly effective solvent for formulations requiring fast evaporation without crossing into the extreme flammability hazards of shorter-chain esters. It is particularly suited for high-throughput manufacturing environments [1].
Due to its logP of 2.1, this compound serves as an excellent organic phase solvent in liquid-liquid extractions, minimizing emulsion formation and reducing solvent loss into aqueous wash layers compared to more hydrophilic methyl esters [2].
The terminal iso-branch prevents tight molecular packing, making this exact compound a necessary precursor for transesterification into specialty lubricants and plasticizers that must remain fluid at low temperatures, a property unachievable with straight-chain methyl hexanoate [3].
Flammable